molecular formula C16H16ClNO4S B2624365 Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate CAS No. 1232796-22-3

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate

Cat. No.: B2624365
CAS No.: 1232796-22-3
M. Wt: 353.82
InChI Key: QFFSPTAXTDVUPF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 4-chlorobenzyl group and a methylsulfonylamino moiety. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals (e.g., enzyme inhibitors) or agrochemicals.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSPTAXTDVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a methylsulfonyl chloride reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.

Reaction ConditionsProductsYieldKey Observations
1 M HCl, reflux, 6 h 2-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid85–92%Complete conversion; no side products observed.
0.5 M NaOH, 60°C, 4 hSodium salt of the carboxylic acid78%Requires inert atmosphere (N₂) to prevent oxidation.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate before cleavage .

Nucleophilic Substitution at Sulfonamide

The methylsulfonyl group participates in nucleophilic substitution reactions, particularly with thiols or amines, enabling structural diversification.

Reagent/ConditionsProductsSelectivityReference
Benzylthiol, DMSO, 60°C, 72 h S-Benzyl derivative90% para
Cyclohexanethiol, DMSO, 60°C, 72 hS-Cyclohexyl derivative88% ortho

Key Findings :

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

  • Regioselectivity depends on steric and electronic factors, with para-substitution favored in aromatic thiols and ortho-substitution in aliphatic thiols .

Electrophilic Aromatic Substitution

The chlorobenzyl moiety facilitates electrophilic substitution, though reactivity is moderated by electron-withdrawing groups.

ReactionConditionsProductsYield
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-Nitro-4-chlorobenzyl derivative45%
BrominationBr₂/FeBr₃, 25°C, 4 h3-Bromo-4-chlorobenzyl derivative38%

Challenges :

  • Low yields due to deactivation by the sulfonamide and ester groups.

  • Mixtures of mono- and di-substituted products observed in nitration.

Oxidation of Sulfur Centers

The methylsulfonyl group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions:

  • Reagent : KMnO₄/H₂SO₄, 80°C, 8 h → Sulfonic acid derivative (52% yield) .

Reduction of Aromatic Chlorine

Catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) removes the chlorine atom from the benzyl group, yielding a dechlorinated product (67% yield).

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily releasing SO₂ and CO₂. Side reactions include:

  • Ester Transesterification : Methanol/acid catalysis converts the methyl ester to ethyl ester (72% yield).

  • Sulfonamide Hydrolysis : Prolonged heating in aqueous NaOH cleaves the sulfonamide bond, yielding 4-chlorobenzylamine and methyl benzoate .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (1–10)Dominant Factor
EsterHydrolysis9Solvent polarity
SulfonamideNucleophilic substitution7Nucleophile strength
ChlorobenzylElectrophilic substitution4Electronic deactivation

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has been investigated for its potential as an antitumor agent . Its structural components suggest that it may interact with biological targets involved in cancer proliferation.

Case Study: Antitumor Activity

A study evaluated the compound's efficacy against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HCT11620Cell cycle arrest at G1 phase

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent , particularly against resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Bacterial Strain MIC (µg/mL) Reference Drug MIC (µg/mL)
MRSA8Vancomycin16
E. coli32Ciprofloxacin64

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Findings

  • Absorption : The compound demonstrated good solubility in physiological pH, indicating favorable absorption characteristics.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : The majority of metabolites were found in urine, with minimal excretion observed in feces.

Summary of Applications

This compound is a versatile compound with potential applications across various fields:

Application Area Description
Anticancer ResearchExhibits cytotoxic effects on multiple cancer cell lines
Antimicrobial ResearchEffective against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
PharmacokineticsFavorable absorption and metabolic profile

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate with structurally related compounds, focusing on substituents, synthesis, and properties:

Compound Name Key Substituents Synthesis Yield Purity Notable Properties/Applications References
This compound (Target) 4-Cl-benzyl, methylsulfonyl N/A* N/A Hypothesized enzyme inhibition
Methyl 2-((4-chlorophenyl)(methyl)amino)benzoate (24) 4-Cl-phenyl, methylamino 88% N/A Antiviral (alphavirus replication inhibitor)
Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate (QY-1577) 4-Cl-benzyl, phenylsulfonyl N/A 95% Potential pesticidal/medicinal use
Methyl 2-((4-chlorobenzyl)amino)benzoate (27a) 4-Cl-benzyl, amino 87% N/A Intermediate for further functionalization
Metsulfuron methyl ester Triazinyl, methoxy, sulfonylurea N/A N/A Herbicide (inhibits acetolactate synthase)
Methyl 4-[[(4′-chlorobiphenyl-4-yl)sulfonyl]amino]benzoate (CAS 1182284-29-2) Biphenyl-sulfonamide N/A N/A Material science or medicinal chemistry

Key Observations:

Substituent Effects: The methylsulfonyl group in the target compound differs from the phenylsulfonyl group in QY-1577 .

Synthesis Complexity :

  • High yields (>85%) for 24 and 27a suggest efficient alkylation/arylation steps under basic conditions (e.g., K₂CO₃ in DMF) . Introducing sulfonamide groups (as in the target compound) may require additional steps, such as sulfonylation, which could lower yields.

Biological Relevance: Metsulfuron methyl ester () shares a sulfonylurea group but targets plant enzymes, highlighting how minor structural changes (e.g., triazine vs. benzyl) alter application . The biphenyl-sulfonamide in CAS 1182284-29-2 demonstrates the versatility of sulfonamide-based design in drug discovery .

Purity and Commercial Availability :

  • QY-1577 is available at 95% purity, indicating robust synthetic protocols for sulfonamide-containing analogs . The target compound’s commercial viability would depend on similar optimization.

Research Findings and Implications

  • Antiviral Potential: Compound 24 inhibits neurotropic alphavirus replication, suggesting that the target compound’s methylsulfonyl group could enhance binding to viral proteases or polymerases .
  • Synthetic Challenges : Lower yields in compounds like 27b (31%) underscore the difficulty of introducing bulky groups (e.g., benzyl) , whereas sulfonylation may require specialized reagents (e.g., methanesulfonyl chloride).

Biological Activity

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a methylsulfonyl group and a chlorobenzyl moiety, contributing to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O4SC_{15}H_{15}ClN_{2}O_{4}S, with a molecular weight of approximately 348.81 g/mol. The presence of the sulfonamide group is significant in determining its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study analyzing various sulfonamide compounds found that those with a similar structure to this compound demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, showing that certain derivatives had MIC values comparable to standard antibiotics such as chloramphenicol .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AE. coli50
Compound BS. aureus25
This compoundK. pneumoniaeTBD

Anti-Inflammatory Properties

In addition to antimicrobial effects, sulfonamide compounds have been studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of various sulfonamide derivatives against resistant strains of bacteria. This compound was included in the screening process, revealing promising activity against multi-drug resistant Staphylococcus aureus with an MIC value suggesting strong potential for further development .
  • In Vivo Studies : Animal model studies have shown that administration of sulfonamide derivatives can reduce inflammation markers significantly when compared to control groups. These findings support the hypothesis that this compound may have therapeutic benefits in conditions characterized by excessive inflammation .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with bacterial enzymes involved in cell wall synthesis, which is critical for its antibacterial activity. The binding affinity observed in these studies suggests that modifications to the compound's structure could enhance its efficacy further .

Q & A

Q. What are the common synthetic routes for Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential alkylation and sulfonylation. For example, intermediates like Methyl 2-((4-chlorobenzyl)amino)benzoate are synthesized via nucleophilic substitution using methyl 2-aminobenzoate and 4-chlorobenzyl chloride in anhydrous DMF with a base (e.g., K₂CO₃). Subsequent sulfonylation with methylsulfonyl chloride under controlled conditions introduces the sulfonyl group. Characterization of intermediates includes 1H/13C NMR (to confirm substitution patterns), mass spectrometry (for molecular ion verification), and X-ray crystallography for structural validation (e.g., bond angles and torsion angles) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for identifying aromatic protons, methylsulfonyl groups, and substitution patterns (e.g., coupling constants for ortho/meta protons).
  • IR Spectroscopy : Confirms the presence of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation pathways.
  • X-ray Crystallography : Resolves absolute configuration and crystallographic disorder, often refined using SHELX software .

Advanced Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

  • Methodological Answer :
  • Reagent Ratios : Use a 1.2–1.5 molar excess of methylsulfonyl chloride to ensure complete conversion.
  • Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis).
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Refer to optimized yields (87–88%) in analogous syntheses .

Q. How should researchers address crystallographic disorder in X-ray data refinement?

  • Methodological Answer :
  • SHELX Refinement : Use PART and AFIX commands to model disordered atoms.
  • Thermal Parameter Adjustment : Apply isotropic displacement parameters for disordered regions.
  • Validation Tools : Cross-check with PLATON or Olex2 to ensure geometric accuracy. Example: In Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, partial occupancy of methyl groups was resolved using these methods .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

  • Methodological Answer :
  • Solvent Effects : Simulate NMR shifts using computational tools (e.g., Gaussian09) with explicit solvent models (DMSO-d6 or CDCl3).
  • Dynamic Effects : Consider restricted rotation of the sulfonamide group, which may split signals (e.g., coalescence temperature studies).
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts. Example: In related sulfonamides, axial-equatorial isomerism caused unexpected splitting .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s biological activity?

  • Methodological Answer :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50 under varying pH/temperature).
  • Metabolic Stability : Use LC-MS/MS to monitor degradation in biological matrices.
  • Structural Analogues : Test derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophoric groups. While direct activity data for this compound is limited, analogous sulfonamides show varied inhibition profiles .

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